Ethyl 3-(Dimethylamino)acrylate chemical structure and synonyms
Ethyl 3-(Dimethylamino)acrylate chemical structure and synonyms
An In-depth Technical Guide to Ethyl 3-(Dimethylamino)acrylate
Abstract
Ethyl 3-(dimethylamino)acrylate is a pivotal bifunctional molecule, integrating the reactivity of both an enamine and an acrylate ester. This dual functionality renders it an exceptionally versatile building block in organic synthesis, particularly in the construction of complex heterocyclic systems and as a key intermediate in the production of pharmaceuticals. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and reactivity. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's utility and handling.
Core Chemical Identity and Structure
Ethyl 3-(dimethylamino)acrylate is an organic compound characterized by a carbon-carbon double bond substituted with a dimethylamino group and an ethyl ester group. This arrangement classifies it as a β-enamino ester. The molecule exists as E/Z isomers, with the E-isomer (trans) being the more common subject of synthesis and application.[1][2]
The core of its reactivity lies in the electronic interplay between the nitrogen lone pair of the dimethylamino group and the electron-withdrawing carbonyl of the ethyl acrylate moiety. The nitrogen atom donates electron density into the conjugated π-system, increasing the nucleophilicity at the α-carbon, while the ester group acts as a Michael acceptor, rendering the β-carbon electrophilic.
Caption: Chemical structure of Ethyl 3-(dimethylamino)acrylate.
Synonyms and Chemical Identifiers
Accurate identification is critical in research and procurement. This compound is known by several names and is cataloged under specific identifiers.
| Identifier Type | Value | Source |
| IUPAC Name | ethyl (2E)-3-(dimethylamino)prop-2-enoate | [2][3] |
| CAS Number | 924-99-2, 1117-37-9 (isomer dependent) | [3][4][5] |
| Molecular Formula | C₇H₁₃NO₂ | [3][4][6] |
| Molecular Weight | 143.18 g/mol | [1][3][4] |
| Synonyms | Ethyl trans-3-(N,N-dimethylamino)acrylate, 3-(Dimethylamino)acrylic Acid Ethyl Ester, DMAE | [5][6] |
| InChI Key | MVUMJYQUKKUOHO-AATRIKPKSA-N | [4][6] |
| SMILES | CCOC(/C=C/N(C)C)=O | [1][4] |
Physicochemical and Safety Properties
Understanding the physical properties and safety hazards is a prerequisite for effective laboratory use.
Physical Properties
| Property | Value | Conditions |
| Appearance | Colorless to yellow liquid or solid | [4] |
| Melting Point | 17-18 °C | [2][5] |
| Boiling Point | 185.9 ± 23.0 °C | at 760 mmHg[5] |
| Density | ~1.0 g/cm³ | [5] |
| Flash Point | >110 °C | [4][6] |
| Solubility | 90 g/L in water (25 °C) | [2] |
| Refractive Index | ~1.511 | [2] |
Safety and Handling
Ethyl 3-(dimethylamino)acrylate presents moderate hazards that require standard laboratory precautions.
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Hazard Statements: GHS classifications indicate it may cause an allergic skin reaction (H317) and is harmful to aquatic life (H402).[7] Some sources also note potential for skin and eye irritation (H315, H319) and respiratory irritation (H335).[3]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7][9]
-
Handling: Avoid breathing vapors or mist.[8][9] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[9] Contaminated work clothing should not be allowed out of the workplace.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere as it can be air sensitive.[6][8]
-
Synthesis and Reactivity
Common Synthetic Routes
The industrial synthesis of Ethyl 3-(dimethylamino)acrylate often leverages readily available and cost-effective starting materials.
-
From Ethyl Propiolate and Dimethylamine: A primary method involves the direct Michael addition of dimethylamine to ethyl propiolate. This reaction is typically high-yielding and atom-economical.[10]
-
From Ethyl Acetate and Carbon Monoxide: A "one-pot" method uses ethyl acetate, dimethylamine, and carbon monoxide in the presence of catalysts like sodium ethoxide. This process is efficient and suitable for large-scale production, achieving yields over 95%.[11]
-
From Formyl Acetic Acid Ethyl Ester: A two-step process involves first generating formyl acetic acid ethyl ester, which is then reacted with dimethylamine hydrochloride.[12]
Caption: A common synthetic route to Ethyl 3-(dimethylamino)acrylate.
Core Reactivity: A Bifunctional Hub
The compound's value stems from its dual reactivity, acting as both a nucleophile and an electrophile.
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Nucleophilic Character (via Enamine): The electron-donating dimethylamino group makes the α-carbon nucleophilic, allowing it to react with various electrophiles.
-
Electrophilic Character (via Acrylate): The acrylate system is an excellent Michael acceptor. The β-carbon is susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This aza-Michael addition is a cornerstone of its utility.[13][14]
This dual nature makes it an ideal A+B type reagent for cyclization and condensation reactions to form heterocyclic structures, which are prevalent in medicinal chemistry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Ethyl 3-(N,N-dimethylamino)acrylate, 99+% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]
- 3. (Z)-ethyl 3-(dimethylamino)acrylate | C7H13NO2 | CID 5357228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(N,N-dimethylamino)acrylate 1117-37-9 [sigmaaldrich.com]
- 5. Ethyl 3-(dimethylamino)acrylate | CAS#:924-99-2 | Chemsrc [chemsrc.com]
- 6. Ethyl 3-(N,N-dimethylamino)acrylate | 1117-37-9 [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 12. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. US3963771A - Amine acrylate addition reaction products - Google Patents [patents.google.com]
